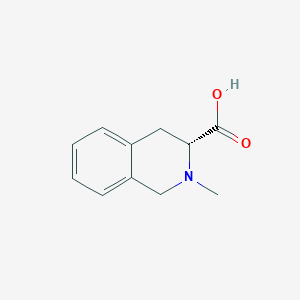

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(3R)-2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

SKFOSDNQLGCEHM-SNVBAGLBSA-N |

Isomeric SMILES |

CN1CC2=CC=CC=C2C[C@@H]1C(=O)O |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical One-Pot Synthesis via Pictet–Spengler Reaction and Resolution

One well-documented method for preparing optically pure (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including methyl-substituted derivatives, involves a Pictet–Spengler condensation between a suitable amino acid (such as L- or D-phenylalanine) and formaldehyde under acidic conditions. The process typically proceeds as follows:

- React formaldehyde with D- or L-phenylalanine in the presence of hydrobromic acid to form the corresponding hydrobromide salt of the tetrahydroisoquinoline carboxylic acid.

- Cool the reaction mixture to precipitate the optically pure hydrobromide salt.

- Filter and neutralize the salt with a base to obtain the free acid form.

This "one-pot" method yields the optically pure (3R) or (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depending on the starting amino acid enantiomer used.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Formaldehyde + D- or L-phenylalanine + HBr | Formation of hydrobromide salt |

| 2 | Cooling | Precipitation of optically pure salt |

| 3 | Neutralization with base | Free acid (R or S enantiomer) |

This method is advantageous for its simplicity and direct access to enantiomerically pure products without requiring chromatographic resolution.

Asymmetric Catalytic Hydrogenation and Bischler–Napieralski Cyclization

Another sophisticated synthetic route involves multi-step transformations starting from substituted phenethylamines:

- Formation of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)ethylamine.

- Conversion to N-acylcarbamates followed by reduction with diisobutylaluminum hydride (DIBAL-H).

- Cyclization mediated by boron trifluoride etherate (BF3·OEt2) to form the tetrahydroisoquinoline core.

- Catalytic hydrogenation and Bischler–Napieralski reaction to form isoquinoline intermediates.

- Asymmetric transfer hydrogenation (ATH) using chiral Ru catalysts such as (R,R)-RuTsDPEN to install the (R)-configuration at the 3-position.

- Final reductive amination to yield the (R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative.

This approach allows precise stereochemical control and the synthesis of complex analogues with high enantiomeric excess.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | N-acetylation of 2-(3,4-dimethoxyphenyl)ethylamine | Intermediate formation |

| 2 | Conversion to N-acylcarbamates + DIBAL-H reduction | Reduction and cyclization |

| 3 | BF3·OEt2-mediated cyclization | Formation of tetrahydroisoquinoline |

| 4 | Catalytic hydrogenation + Bischler–Napieralski reaction | Isoquinoline intermediate |

| 5 | ATH with chiral Ru catalyst (R,R)-RuTsDPEN | Enantioselective reduction |

| 6 | Reductive amination | Final product with (R)-configuration |

Chemoenzymatic Kinetic Resolution and Deracemization

A modern and highly enantioselective method involves enzymatic kinetic resolution combined with chemical deracemization:

- Racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives are subjected to enzymatic oxidation using D-amino acid oxidase (DAAO) variants such as FsDAAO.

- The enzyme selectively oxidizes one enantiomer, allowing separation or conversion.

- Ammonia-borane is used as a reducing agent in a one-pot process to achieve deracemization, converting the racemate into the optically pure (S) or (R)-enantiomer with enantiomeric excess greater than 99%.

- Preparative-scale syntheses have demonstrated yields of 73–82% and excellent enantiomeric purity (>99% ee).

| Parameter | Value/Condition |

|---|---|

| Enzyme | FsDAAO (D-amino acid oxidase variant) |

| Reducing agent | Ammonia-borane |

| Conversion rate | >98% |

| Enantiomeric excess (ee) | >99% |

| Isolated yield | 73–82% |

This chemoenzymatic approach is notable for its mild conditions, high selectivity, and scalability.

Cyclocondensation and Protection Strategies for Derivative Synthesis

For derivatives such as 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, cyclocondensation of phosphonium salts with N-alkoxycarbonyloxamates followed by cyclopropanation has been used:

- Reaction of mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates in 1,2-dimethoxyethane with potassium carbonate.

- Subsequent cyclopropanation with dimethylsulfoxonium methylide in dimethyl sulfoxide.

- Various O- and N-protection protocols are applied to obtain derivatives suitable for peptide synthesis.

- Detailed NMR studies reveal rotational isomerism and conformational behavior of these derivatives.

This method is more specialized for derivative preparation rather than direct synthesis of the parent acid.

Summary Table of Preparation Methods

In-Depth Research Findings

- Optical purity is critical for biological activity; methods achieving >99% enantiomeric excess are preferred.

- The choice of starting materials (D- or L-phenylalanine) directly influences the stereochemistry of the final product in classical syntheses.

- Enzymatic methods offer green chemistry advantages and can be adapted for various substituted tetrahydroisoquinolines.

- Catalytic asymmetric hydrogenation using chiral ruthenium complexes is a powerful tool for installing stereocenters in complex molecules.

- Protection and deprotection strategies are essential for functional group tolerance during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halides like bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

(R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula . The PubChem CID for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is 3157491 . For the (R) form, the PubChem CID is 2063099 .

Here's a summary of its properties and applications:

Basic Information:

Synonyms:

- (R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, (3R)-

Applications:

Tetrahydroisoquinoline-3-carboxylic acid derivatives have applications in preparing medicines for treating dopaminergic nerve diseases .

Related Compounds:

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) Tic is a constrained analog of phenylalanine and is a core structural element in peptide-based drugs and biologically active compounds .

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: It has a MDL No. of MFCD05667936 .

- (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: It has a molecular weight of 191.23 g/mol .

IUPAC Names:

- methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

- 2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Additional Information:

Mechanism of Action

The mechanism of action of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparisons

- (S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid The (S)-enantiomer exhibits distinct conformational behavior in peptides. For example, in organocatalysis, (S)-configured TIQ derivatives show higher enantioselectivity in aldol reactions compared to the (R)-form, likely due to differences in hydrogen-bonding interactions . In U87MG glioma cell studies, sulfonamide derivatives of the (S)-enantiomer demonstrated superior cytotoxicity compared to (R)-analogs .

Structural Derivatives

Functional Analogues

- Proline :

Both (R)-TIQ-3-COOH and proline induce rigid turns in peptides. However, the TIQ scaffold’s larger aromatic surface enhances π-π stacking interactions, making it preferable in protease inhibitor design (e.g., proteasome activators) . - D-Tic (D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid): The unmethylated D-Tic derivative (CAS RN: 103733-65-9) lacks the 2-methyl group, reducing steric hindrance and altering binding affinities in opioid receptor ligands .

Key Research Findings

- Biological Activity :

Sulfonamide derivatives of (R)-2-Methyl-TIQ-3-COOH showed IC50 values of 1.2–3.5 μM in U87MG glioma cells, though less potent than (S)-counterparts . - Organocatalysis: (R)-TIQ-based amides achieved 60–75% enantiomeric excess (ee) in aldol reactions, versus 85–92% ee for (S)-TIQ catalysts .

- Coordination Chemistry : (R)-2-Methyl-TIQ-3-COOH forms stable Cu(II) complexes with log K values of 8.2–9.1, comparable to proline-derived ligands .

Biological Activity

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also known as Tic) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

CAS Number: 54329-54-3

Solubility: Highly soluble in water (35.2 mg/ml)

Log P: 0.78 (indicating moderate lipophilicity)

Bioavailability Score: 0.55 (suggesting reasonable absorption)

Biological Activity Overview

(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits various biological activities that make it a candidate for further pharmacological studies. The compound has been evaluated for its role as a dopamine receptor modulator and potential applications in neuropharmacology.

1. Dopamine Receptor Modulation

Research indicates that derivatives of tetrahydroisoquinoline compounds can act as dopamine receptor agonists. In particular, studies have shown that certain modifications to the structure can enhance selectivity towards dopamine receptors (D2 and D3), which are crucial for treating conditions like Parkinson's disease and schizophrenia.

- Case Study: A recent study demonstrated that modifications to the tetrahydroisoquinoline scaffold led to compounds with biased agonism at the D2 receptor, favoring G_i/o signaling pathways over β-arrestin recruitment. For instance, a derivative exhibited an EC50 of 12 nM for G_i/o signaling with a bias factor indicating preferential activation of this pathway over β-arrestin recruitment .

2. Antimicrobial Properties

Tetrahydroisoquinoline derivatives have shown promise as antimicrobial agents. Specifically, (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been evaluated for its inhibitory effects on bacterial enzymes.

- Research Finding: The compound has been reported to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. This suggests potential use in combating resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be influenced by its structural characteristics. The following table summarizes key structural features and their impact on biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl group at position 2 | Enhances receptor affinity |

| Carboxylic acid group | Essential for biological activity |

| Tetrahydroisoquinoline core | Critical for dopamine receptor interaction |

Synthesis and Derivatives

Various synthetic approaches have been developed to produce (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives. These methods include:

Q & A

Q. What are the established synthetic routes for (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, derivatives of tetrahydroisoquinoline-3-carboxylic acid (Tic) can be synthesized via sequential C- and N-alkylation of glycine anions using α,α'-dibromo-o-xylenes . Enantiomeric purity is achieved through chiral HPLC or by using enantiomerically pure starting materials, such as D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, as described in the preparation of bromothiophene sulfonamide derivatives . Chiral auxiliaries (e.g., Fmoc-protected intermediates) are also employed to retain stereochemistry during synthesis .

Q. What analytical techniques are critical for characterizing this compound's structural and chiral integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substitution patterns. For instance, the ¹H-NMR spectrum of a related bromothiophene sulfonamide derivative shows distinct peaks for aromatic protons (δ 7.07–7.24 ppm) and methylene groups (δ 3.21 ppm) .

- Chiral HPLC : Essential for verifying enantiomeric excess, especially when synthesizing R-enantiomers .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity, as demonstrated for oleoyl-Tic derivatives (e.g., m/z 442.3292 [M+H]⁺) .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological activity, and what strategies address contradictory data in structure-activity relationship (SAR) studies?

The R-configuration enhances binding affinity to targets like opioid receptors compared to the S-enantiomer . Contradictions in SAR data may arise from differences in assay conditions (e.g., cell lines, receptor subtypes). To resolve this:

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Compare fluorinated analogs (e.g., 7-fluoro-Tic derivatives) to assess electronic effects on activity .

- Conduct molecular dynamics simulations to model enantiomer-target interactions .

Q. What methodologies are recommended for evaluating the compound's stability under physiological conditions?

- Hydrolysis Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via LC-MS. For example, hydrolysis-resistant Tic analogs were stabilized by acyl modifications .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation. Fluorination at the 7-position (as in 7-fluoro-Tic) can reduce metabolic clearance .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures for storage optimization (e.g., store at 2–8°C under inert gas) .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

- Standardize Assays : Use validated cell lines (e.g., U87MG glioma cells ) and control compounds.

- Meta-Analysis : Pool data from fluorinated and non-fluorinated analogs to identify trends. For instance, 7-fluoro substitution increases electronegativity, enhancing receptor binding .

- Cross-Validate with Orthogonal Techniques : Pair radioligand binding assays with functional cAMP assays for G-protein-coupled receptors .

Methodological Challenges and Solutions

Q. What are the key challenges in optimizing synthetic yield for large-scale production, and how can they be mitigated?

- Low Yields in Cycloaddition Steps : Optimize reaction conditions (e.g., temperature, catalyst loading) for [2+2+2]- and [4+2]-cycloadditions .

- Racemization During Coupling : Use low-temperature conditions (-20°C) and coupling reagents (e.g., BOP) that minimize stereochemical inversion .

- Byproduct Formation : Employ flash chromatography with Isolute Si cartridges for purification .

Q. How can researchers assess the compound's potential off-target effects in neurological studies?

- Selectivity Profiling : Screen against a panel of receptors (e.g., opioid, dopamine) using competitive binding assays .

- Transcriptomic Analysis : Use RNA sequencing in neuronal cells to identify differentially expressed genes post-treatment .

- In Silico Docking : Predict binding to off-targets like monoamine oxidases using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.